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Compound of Interest

Compound Name: Alanine, N-3-pyridinyl-
Cat. No.: B7810431
Get Quote

Executive Summary & Structural Definition

Clarification of Nomenclature: The term "Alanine N-3-pyridinyl-" is chemically ambiguous. It
grammatically suggests an N-arylated alanine (N-(3-pyridinyl)alanine). However, in drug
discovery and peptide synthesis, the standard pharmacophore is 3-(3-pyridyl)-L-alanine (often
abbreviated as 3-Pal or 3-PyAla), where the pyridine ring replaces the phenyl ring of
phenylalanine. This guide focuses on 3-Pal as the primary industry standard, while briefly
addressing the N-substituted isomer for rigorous exclusion.

Product Profile:
o |[UPAC Name: (2S)-2-amino-3-(pyridin-3-yl)propanoic acid[1]
» Role: Non-canonical amino acid; Phenylalanine isostere; Histidine mimic.

» Key Property: Unlike Phenylalanine, 3-Pal contains a titratable pyridine nitrogen (pKa ~5.2),
allowing for pH-dependent electrostatic switching within a peptide binding pocket.

Structural Logic & Comparative Analysis
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The selection of 3-Pal over its alternatives (Phenylalanine, Histidine, or other Pyridyl isomers)

is rarely arbitrary. It is a strategic choice to modulate solubility, hydrogen bonding, and pi-

stacking interactions.

ble 1: C ive Physicochemical Profile[2][3]
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NMR Characterization Protocol

As a Senior Scientist, | emphasize that context determines the method. A simple 1H spectrum

in DMSO-d6 confirms identity, but a pH-titration in D20 is required to validate the electronic

state of the pyridine ring.

A. Experimental Workflow (Self-Validating)
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The following protocol ensures that the chemical shifts observed are intrinsic to the molecule
and not artifacts of the solvent environment.

Step 1: Solvent Selection
 DMSO-d6: Use for routine purity checks. It prevents exchange of the backbone amide (

) and amine (
) protons, allowing verification of the alpha-amino group.

e D20 (+ NaOD/DCI): Use for determining the protonation state of the pyridine ring. Note:
Amine protons will exchange and disappear.

Step 2: Internal Standard

o Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for agueous samples.[2] Avoid TMS in
water due to solubility issues which lead to referencing errors.

Step 3: The "Fingerprint" Region (Aromatic)

e The 3-substituted pyridine ring yields a highly specific splitting pattern that distinguishes it
from 2-Pal and 4-Pal.

o H2 (Singlet-like): Isolated between the ring nitrogen and the alkyl side chain.
o H6 (Doublet): Adjacent to the ring nitrogen.
o H4/H5: Show characteristic coupling constants (

Hz).

B. NMR Data Summary (Reference Values)

Table 2: 1H and 13C NMR Chemical Shifts (DMSO-d6) Values are approximate and
concentration-dependent.
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Technical Insight: The chemical shift of Pyr-2 and Pyr-6 is the primary quality attribute. If these
shift upfield significantly (< 8.0 ppm), it indicates contamination or incorrect regioisomer (e.g., 2-

Pal).

Visualization: Characterization Logic & Regioisomer
Distinction

The following diagram illustrates the logical flow for characterizing this molecule and
distinguishing it from its isomers.
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Figure 1: NMR decision tree for verifying the regioochemistry and electronic state of 3-
Pyridylalanine.
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Advanced Application: pH-Dependent "Switching"

One of the most powerful applications of 3-Pal in drug design is its ability to act as a pH sensor.

o Mechanism: At physiological pH (7.4), the pyridine ring is largely unprotonated (neutral). In
acidic microenvironments (e.g., tumor tissue, pH ~6.5), the nitrogen becomes protonated (

).

e NMR Evidence: This transition is observable via NMR titration.
o Experiment: Record 1H NMR spectra at pH 4.0, 5.2, and 7.0.

o Observation: The H2 and H6 protons will shift downfield (deshield) by approximately 0.4 -
0.6 ppm upon protonation due to the positive charge on the ring nitrogen withdrawing
electron density.

o Causality: This validates that the side chain is solvent-exposed and chemically active, a
critical check for peptide mimetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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